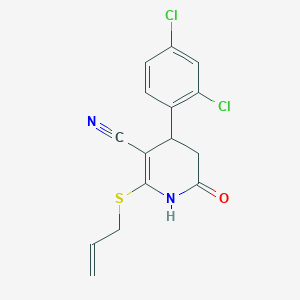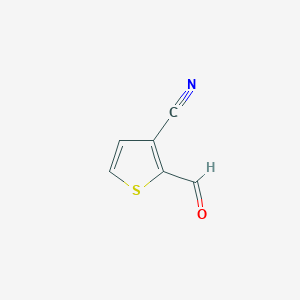![molecular formula C17H16ClNO3S2 B2690315 N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-chlorobenzenesulfonamide CAS No. 2034353-78-9](/img/structure/B2690315.png)
N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-chlorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound contains a benzo[b]thiophene moiety, which is a type of aromatic heterocycle . It also has a chlorobenzenesulfonamide group, which is commonly found in various pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through coupling reactions .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It likely contains a benzo[b]thiophene ring attached to a chlorobenzenesulfonamide group via a 2-hydroxypropyl linker .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Benzo[b]thiophene derivatives are often yellowish and can be purified by column chromatography .Applications De Recherche Scientifique
Biochemical Evaluation and Enzyme Inhibition
One research avenue involves the synthesis and biochemical evaluation of benzenesulfonamide derivatives as inhibitors of specific enzymes. For instance, compounds have been synthesized to act as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme implicated in neurodegenerative diseases. These inhibitors have shown potential in blocking the enzyme's activity in vivo, which could be beneficial for exploring the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).
Antagonists for Medical Conditions
Another research direction includes the development of benzenesulfonamide derivatives as antagonists for conditions such as endothelin-mediated diseases. For example, biphenylsulfonamides have been identified as novel series of endothelin-A selective antagonists, with certain derivatives showing improved binding affinity and functional activity, indicating potential as therapeutic agents for diseases modulated by endothelin (Murugesan et al., 1998).
Progesterone Receptor Antagonists
Research has also focused on the development of N-(4-phenoxyphenyl)benzenesulfonamide derivatives as novel nonsteroidal progesterone receptor antagonists. These compounds show promise for the clinical treatment of diseases like uterine leiomyoma and endometriosis, offering a new scaffold for progesterone receptor antagonists (Yamada et al., 2016).
Anticancer and Antimicrobial Agents
Benzenesulfonamide derivatives have been synthesized with potential as novel anticancer agents. Certain compounds exhibit cytotoxic activities and are considered for development as novel anticancer agents, demonstrating the versatility of benzenesulfonamide derivatives in therapeutic applications (Gul et al., 2016). Furthermore, novel sulfonamide derivatives have been studied for their antimicrobial activities, providing insights into their potential use as antimicrobial agents (Demircioğlu et al., 2018).
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-chlorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3S2/c1-17(20,16-10-12-6-2-4-8-14(12)23-16)11-19-24(21,22)15-9-5-3-7-13(15)18/h2-10,19-20H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYNAHCDBIHMVTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=CC=C1Cl)(C2=CC3=CC=CC=C3S2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-chlorobenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

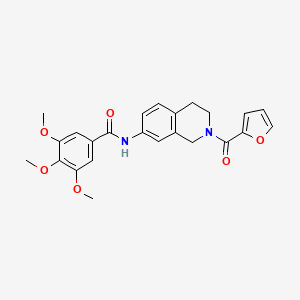
![(Z)-methyl 2-(6-acetamido-2-((2-phenoxyacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2690233.png)
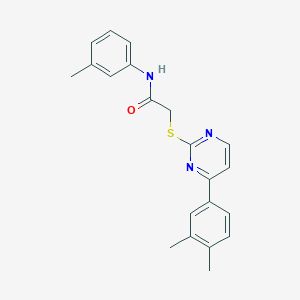
![2-(4-methoxyphenoxy)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2690238.png)
![methyl 5-((4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate](/img/structure/B2690239.png)
![2-((4-Bromophenyl)sulfonyl)-1-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2690240.png)
![5-amino-N-(3,5-dimethylphenyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2690243.png)
![(7-methyl-4,4-dioxido-1-(4-vinylbenzyl)-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone](/img/structure/B2690244.png)
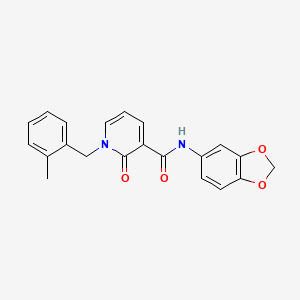
![[2-(2,2,2-Trifluoroethoxy)phenyl]thiourea](/img/structure/B2690248.png)
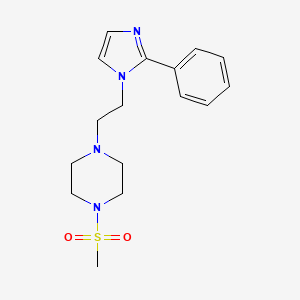
![1-[2-(4-Phenylpiperazin-1-YL)pyridin-3-YL]methanamine](/img/structure/B2690251.png)
